REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[Cl:4].[c:5]1([S:11][CH2:12][CH2:13][OH:14])[cH:6][cH:7][cH:8][cH:9][cH:10]1.[cH:15]1[cH:16][cH:17][n:18][cH:19][cH:20]1>>[C:1]([CH3:2])(=[O:3])[O:14][CH2:13][CH2:12][S:11][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCSc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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CC(=O)OCCSc1ccccc1
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Type
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product
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Smiles
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CC(=O)OCCSc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |